Disodium glycyrrhizinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

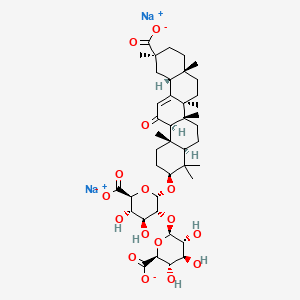

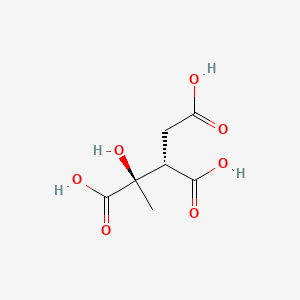

Disodium glycyrrhizinate is a useful research compound. Its molecular formula is C42H62NaO16 and its molecular weight is 845.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 865.35984935 g/mol and the complexity rating of the compound is 1710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumorigenicity Studies

A study examined the long-term oral administration of Disodium Glycyrrhizinate (DG) in mice, focusing on its potential chronic toxicity and tumorigenicity. The results indicated no evidence of tumorigenicity or chronic toxicity associated with DG, suggesting its safety for long-term consumption (Kobuke et al., 1985).

Effects on Pregnancy

Research on the teratogenicity of DG in pregnant rats showed that DG does not have teratogenic effects on fetuses, indicating its safety during pregnancy (Itami et al., 1985).

Neuroprotective Potential

DG has shown potential neuroprotective effects in various neurological disorders by inhibiting HMGB1 expression and reducing inflammatory cytokines (Paudel et al., 2020).

Inhibition of Enzymatic Activities

A study investigated the inhibitory effects of glycyrrhetinic acid derivatives, including DG, on lipoxygenase and prostaglandin synthetase. These compounds were found to be more effective in inhibiting lipoxygenase than cyclooxygenase (Inoue et al., 1986).

Antitumor Applications

DG was used in the preparation of camptothecin micelles with tannic acid, demonstrating enhanced antitumor activity. This highlights its potential as a carrier for hydrophobic drugs in cancer treatment (Zhang et al., 2021).

Inflammatory Conditions and Immune Response

Studies have shown that DG can attenuate inflammatory responses in various conditions, such as chronic hepatitis, by inhibiting inflammatory cytokines and HMGB1 (Gong et al., 2011), and also regulate the progression of diseases like temporomandibular joint osteoarthritis (Hu et al., 2021).

Drug Delivery and Membrane Permeability

Research indicates that DG can influence the permeability and elasticity of cell membranes, enhancing the bioavailability and effectiveness of various drugs (Selyutina et al., 2016).

Antiviral Properties

DG has been studied for its antiviral properties against various viruses, including HIV, demonstrating its potential in treating viral infections (Ito et al., 1987).

Hepatoprotective Effects

Studies have explored the hepatoprotective effects of DG, showing its potential in the treatment of liver disorders and its influence on hepatitis B surface antigen, indicating its therapeutic potential in hepatitis B treatment (Takahara et al., 1994).

Properties

CAS No. |

71277-79-7 |

|---|---|

Molecular Formula |

C42H62NaO16 |

Molecular Weight |

845.9 g/mol |

IUPAC Name |

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |

InChI Key |

KMLYQOUDRJQHIQ-OOFFSTKBSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na] |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na] |

Related CAS |

71277-78-6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)

![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)

![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)